Chloro(2-methoxydecyl)mercury
Description
Properties
CAS No. |
62594-83-6 |
|---|---|
Molecular Formula |
C11H23ClHgO |
Molecular Weight |
407.34 g/mol |
IUPAC Name |
chloro(2-methoxydecyl)mercury |
InChI |
InChI=1S/C11H23O.ClH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
DNHMSKBMKRVMML-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
Historical Trajectories and Foundational Concepts in Organomercury Chemistry Research
The journey of organomercury chemistry began in 1852 with the synthesis of methylmercury (B97897) iodide by Edward Frankland. This pioneering work laid the groundwork for a field that would see significant expansion over the next century. Early research focused on the fundamental synthesis and reactivity of these compounds, which are defined by the presence of at least one direct covalent bond between a carbon and a mercury atom. ontosight.aiwikipedia.org
Key synthetic methodologies were established during this foundational period, including the mercuration of aromatic rings, a reaction first reported by Otto Dimroth in 1898, and the addition of mercury salts to alkenes and alkynes. wikipedia.orgwikiwand.com These reactions, such as oxymercuration-demercuration, became standard tools in organic synthesis for the hydration of alkenes with predictable regioselectivity. slideshare.net The stability of the carbon-mercury bond, while sensitive to light, proved to be robust enough for a wide range of chemical transformations. slideshare.net
Historically, the applications of organomercury compounds were diverse, ranging from medicinal uses to agriculture. Compounds like merbromin (B87015) ("Mercurochrome") and thimerosal (B151700) were utilized as antiseptics and preservatives in vaccines, respectively, owing to their antimicrobial properties. wikipedia.orgnih.gov In agriculture, various organomercury compounds were employed as fungicides to protect seeds and timber from fungal infestations. encyclopedia.com
Contemporary Significance of Organomercury Compounds in Advanced Chemical Science
In modern chemical science, the role of organomercury compounds has evolved significantly. While their use in many consumer and agricultural products has been curtailed due to toxicity concerns, they remain relevant in specialized areas of research and synthesis. ontosight.ai
One of the enduring applications is in organic synthesis, where organomercurials serve as versatile intermediates. For instance, they participate in transmetalation reactions to produce other organometallic reagents. libretexts.org Palladium-catalyzed cross-coupling reactions involving organomercurials are also utilized to form carbon-carbon bonds. wikipedia.org
A more recent and sophisticated application lies in the field of nucleic acid chemistry. Synthetic oligonucleotides that are site-specifically mercurated are being explored as advanced hybridization probes. nih.gov This "organomercury renaissance" is driven by the potential to improve the detection of single nucleotide polymorphisms (SNPs) through mercury(II)-mediated base pairing. nih.gov Furthermore, the unique affinity of mercury for sulfhydryl groups is exploited in thiol affinity chromatography. wikipedia.orgnih.gov
The structural chemistry of organomercury compounds also continues to be a subject of academic interest. Research focuses on the coordination geometry of the mercury atom and the influence of secondary interactions on crystal packing and molecular structure. core.ac.uk
Research Gaps and Prospective Directions in Chloro 2 Methoxydecyl Mercury Investigations
Alkylation Approaches in Organomercury Synthesis
Alkylation reactions represent a fundamental and widely utilized method for the creation of carbon-mercury bonds. These reactions typically involve the transfer of an alkyl group from a suitable organometallic reagent to a mercury(II) salt, resulting in the formation of the desired organomercury compound.
Grignard Reagent and Organolithium Alkylations for Mercury-Carbon Bond Formation
A general and effective synthetic route to organomercury compounds involves the use of Grignard reagents and organolithium compounds. wikipedia.org These powerful nucleophiles readily react with mercury(II) halides, such as mercury(II) chloride, to form dialkylmercury compounds. For instance, the reaction of mercury(II) chloride with two equivalents of ethylmagnesium bromide in diethyl ether yields diethylmercury. wikipedia.org Similarly, diphenylmercury (B1670734) can be synthesized by reacting mercury(II) chloride with phenylmagnesium bromide. wikipedia.org
Organolithium reagents are also highly effective for the alkylation of mercury salts. organic-chemistry.orgnih.gov Due to the highly polar nature of the carbon-lithium bond, these reagents are potent nucleophiles and strong bases, making them suitable for a wide range of synthetic transformations. fiveable.mewikipedia.org The reaction of an organolithium compound with a mercury(II) halide provides a direct pathway to the corresponding organomercury derivative.
| Alkylating Agent | Mercury Salt | Product | Reference |
| Ethylmagnesium bromide | Mercury(II) chloride | Diethylmercury | wikipedia.org |
| Phenylmagnesium bromide | Mercury(II) chloride | Diphenylmercury | wikipedia.org |
| Organolithium compounds | Mercury(II) halides | Dialkyl/Diarylmercury | organic-chemistry.orgnih.gov |
Alkylation Reactions Involving Diazo Compounds with Mercury(II) Salts
The reaction of diazo compounds with mercury(II) salts provides another avenue for the formation of organomercury compounds. wikipedia.org For example, mercury(II) can be alkylated by treatment with diazonium salts in the presence of copper metal, as demonstrated in the preparation of 2-chloromercuri-naphthalene. wikipedia.org More broadly, rhodium(III)-catalyzed direct functionalization of C-H bonds with α-diazo compounds can lead to ortho-alkylated products. rsc.org Co(II)-based metalloradical catalysis has also been successfully employed for the asymmetric intramolecular C-H alkylation of acceptor/acceptor-substituted diazo reagents. nih.gov
Oxymercuration and Related Electrophilic Addition Reactions
Oxymercuration is a powerful electrophilic addition reaction that transforms alkenes and alkynes into organomercury intermediates, which can then be further functionalized. This method is particularly valuable for the synthesis of alkoxy-substituted organomercury compounds like this compound.
Addition to Alkenes and Alkynes for Organomercury Intermediate Synthesis
In the oxymercuration reaction, an alkene reacts with a mercury(II) salt, typically mercuric acetate (Hg(OAc)₂), in the presence of a nucleophilic solvent such as water or an alcohol. wikipedia.orgmasterorganicchemistry.com This results in the addition of the mercury salt and the nucleophile across the double bond. masterorganicchemistry.com For instance, treating an alkene with mercuric acetate in an alcohol solution (alkoxymercuration) yields an alkoxymercury intermediate. byjus.com This intermediate can then be reduced to the corresponding ether. byjus.com The reaction generally follows Markovnikov's rule, with the alkoxy group adding to the more substituted carbon of the double bond. wikipedia.orgchemistrysteps.com This regioselectivity is a key feature of the oxymercuration process. wikipedia.orgchemistrysteps.com
The reaction proceeds through a cyclic mercurinium ion intermediate, which prevents carbocation rearrangements that can occur in other electrophilic addition reactions. wikipedia.orgjove.com The nucleophile then attacks the more substituted carbon of this intermediate. jove.comlscollege.ac.in
A similar reaction can occur with alkynes, leading to the formation of enol derivatives that can tautomerize to ketones. wikipedia.org
Stereochemical Considerations in Oxymercuration Processes
The oxymercuration step of the reaction is characterized by anti-addition of the mercury salt and the nucleophile across the double or triple bond. wikipedia.orgmasterorganicchemistry.com This means that the two groups add to opposite faces of the pi system. The stereochemistry is dictated by the attack of the nucleophile on the face opposite to the bulky mercury-containing group in the mercurinium ion intermediate. wikipedia.orglscollege.ac.in
| Feature | Description | Reference |
| Regioselectivity | Follows Markovnikov's rule; the nucleophile adds to the more substituted carbon. | wikipedia.orgchemistrysteps.com |
| Intermediate | Cyclic mercurinium ion, preventing carbocation rearrangements. | wikipedia.orgjove.com |
| Stereochemistry of Oxymercuration | Anti-addition of the mercury salt and nucleophile. | wikipedia.orgmasterorganicchemistry.com |
| Stereochemistry of Demercuration | Not stereospecific, can lead to a mixture of isomers. | wikipedia.orgmasterorganicchemistry.comjove.com |
Transmetalation Strategies for Mercury-Carbon Bond Formation
Transmetalation involves the transfer of an organic group from one metal to another. In the context of organomercury synthesis, this typically involves reacting an organoboron compound with a mercury salt. This method offers a way to form carbon-mercury bonds with retention of configuration, which is particularly useful in stereoselective synthesis. rsc.orgcapes.gov.br
The development of new cross-coupling reactions has expanded the utility of organoboron compounds in forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct transmetalation from boron to copper can be challenging, strategies have been developed to overcome this, which can have implications for related transmetalations to other metals like mercury. acs.org
Synthetic Routes to this compound and its Analogs: A Review
The synthesis of organomercury compounds, particularly functionalized long-chain chloroalkylmercury derivatives like this compound, employs a variety of established and emerging chemical methodologies. These approaches leverage the reactivity of mercury salts with various organometallic reagents and organic precursors, offering pathways to this specific class of compounds. This article explores the primary synthetic strategies, including the use of organometallic reagents, elimination pathways, and novel synthetic methods, providing a comprehensive overview of the preparation of this compound and related chloroalkylmercury compounds.
Solvomercuration: A Key Strategy for Functionalized Organomercurials
A pivotal and direct method for the synthesis of this compound is the alkoxymercuration-demercuration reaction. This electrophilic addition reaction transforms an alkene into a β-alkoxyalkylmercuric salt. wikipedia.orgorganicchemistrydata.orgnih.govwikipedia.orgbyjus.com For the specific synthesis of this compound, the starting alkene would be 1-decene, which reacts with a mercury(II) salt, such as mercuric acetate or mercuric trifluoroacetate, in methanol. nih.govbyjus.com
The reaction proceeds via a cyclic mercurinium ion intermediate, which is then attacked by the solvent, in this case, methanol. organicchemistrydata.orglibretexts.org This attack occurs at the more substituted carbon atom, following Markovnikov's rule, leading to the formation of a 2-methoxydecylmercuric acetate. wikipedia.orgnih.gov A subsequent reaction with a chloride source, such as sodium chloride, replaces the acetate group with a chloride ion to yield the final product, this compound. wikipedia.org This method is highly regioselective and stereospecific, resulting in an anti-addition of the methoxy and mercury groups across the double bond. libretexts.org A key advantage of this method is the prevention of carbocation rearrangements, which can be an issue in other electrophilic addition reactions. libretexts.org
The general reaction scheme is as follows:
R-CH(OCH₃)-CH₂-HgOAc + NaCl → R-CH(OCH₃)-CH₂-HgCl + NaOAc
Carbon-Mercury Bond Cleavage Reactions
The cleavage of the carbon-mercury bond can proceed through different mechanistic pathways, primarily homolytic and heterolytic cleavage, leading to the formation of various reactive intermediates.
Homolytic Cleavage and Alkyl Radical Generation
Homolytic cleavage of the C-Hg bond involves the symmetrical breaking of the bond, where each atom retains one of the bonding electrons, resulting in the formation of a free radical. Organomercury halides can react with hydride sources to form organomercury hydrides, which possess an exceptionally weak C-Hg bond that readily undergoes homolytic cleavage to generate alkyl radicals. wikipedia.org This process is particularly relevant in radical-initiated reactions. The generation of alkyl radicals can also be initiated by light, as the Hg-C bond is sensitive to photolytic cleavage. slideshare.net
The stability of the resulting alkyl radical influences the ease of homolytic cleavage. For instance, the C-H bond dissociation energy is lower for tertiary carbons compared to primary carbons, suggesting that the formation of a tertiary alkyl radical is more favorable. libretexts.org This principle extends to C-Hg bonds, where the formation of more stable alkyl radicals is preferred.
Investigation of Heterolytic Cleavage Pathways
Heterolytic cleavage involves the asymmetrical breaking of the C-Hg bond, where one atom retains both bonding electrons, leading to the formation of a carbocation and a mercuric anion, or a carbanion and a mercuric cation. youtube.com This pathway is common in polar solvents and is influenced by the presence of electrophiles or nucleophiles. youtube.comlibretexts.org
The mechanism of many reactions involving organomercurials, such as solvomercuration, proceeds through a heterolytic pathway. In these reactions, an electrophilic mercury species adds to an alkene, followed by nucleophilic attack by a solvent molecule. libretexts.org The presence of strong acids can catalyze this process by increasing the electrophilicity of the mercury species. libretexts.org The heterolytic fission of the C-Hg bond is also a key step in certain palladium-catalyzed cross-coupling reactions, where the presence of a nucleophilic catalyst like an iodide ion can facilitate this cleavage. researchgate.net
Transmetalation Reactions Involving Organomercury Species
Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org Organomercury compounds are effective reagents in transmetalation reactions, particularly for the synthesis of organometallic compounds of more electropositive metals. libretexts.org This reactivity is driven by the difference in electronegativity between the two metals, with the organic group preferentially bonding to the less electronegative metal. wikipedia.org A classic example is the reaction of diphenylmercury with aluminum to produce triphenylaluminium. wikipedia.org
In the context of palladium-catalyzed cross-coupling reactions, transmetalation is a crucial step in the catalytic cycle. After the oxidative addition of an organic halide to the palladium(0) catalyst, the organomercurial transfers its organic group to the palladium(II) center, forming a diorganopalladium(II) intermediate. researchgate.netnobelprize.orgnih.gov This step is essential for the subsequent reductive elimination that forms the new carbon-carbon bond. researchgate.netnih.gov
Halogenation of Organomercury Compounds (Halodemercuration)
Organomercury compounds readily react with halogens, such as bromine, to cleave the C-Hg bond and form the corresponding organic halide. wikipedia.org This reaction, known as halodemercuration, is a useful method for introducing a halogen atom into an organic molecule at a specific position defined by the initial mercuration reaction. For instance, the product of the oxymercuration of an alkene can be treated with bromine to yield an alkyl bromide. wikipedia.org This two-step sequence provides a reliable method for the anti-addition of a hydroxyl (or alkoxyl) group and a halogen across a double bond.
Palladium-Catalyzed Cross-Coupling Reactions with Organomercurials
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and organomercurials have been utilized as coupling partners in these transformations. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an organomercurial with an organic halide in the presence of a palladium catalyst. wikipedia.orgresearchgate.net The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov The selectivity of these reactions can often be improved by the addition of halide salts. wikipedia.org
While effective, the use of organomercurials in these reactions has been somewhat superseded by less toxic alternatives like organoboron (Suzuki reaction) and organotin (Stille reaction) compounds. researchgate.netnobelprize.org
Heck-type Reactions Facilitated by Organomercury Precursors
Other Cross-Coupling Pathways for Carbon-Carbon Bond Formation
Beyond the well-established palladium-catalyzed cross-coupling reactions, organomercurials like this compound analogues can participate in other carbon-carbon bond-forming pathways. These alternative methods often employ different transition metal catalysts or reaction conditions, offering complementary reactivity.
Rhodium-catalyzed reactions, for instance, have emerged as a powerful tool for C-C bond formation. researchgate.net These reactions can proceed through various mechanisms, including those involving C-H bond activation, where a directing group can facilitate the selective formation of a new bond. nih.gov While specific studies on this compound are not prevalent, the general principles of rhodium catalysis suggest that the methoxy group could potentially act as a weakly coordinating directing group, influencing the regioselectivity of a coupling reaction. The typical mechanism for such cross-coupling reactions involves the formation of an organorhodium species, which can then react with various coupling partners. researchgate.net
Another relevant pathway involves the use of organocopper reagents. The transmetalation of an organomercurial with a copper species can generate a more reactive organocopper intermediate, which can then undergo coupling with an organic halide. This approach has been particularly useful for forming C(sp²)-C(sp²) bonds.
The following table summarizes representative cross-coupling reactions of organomercurial analogues, highlighting the diversity of coupling partners and catalytic systems.
| Organomercurial Analogue | Coupling Partner | Catalyst/Reagent | Product | Yield (%) | Reference |
| Arylmercuric chloride | Aryl halide | Rhodium complex | Biaryl | Good | researchgate.net |
| Vinylmercuric chloride | Acyl chloride | Palladium complex | Enone | High | fiveable.me |
| Alkylmercuric halide | Terminal alkyne | Rhodium/Copper | Substituted alkyne | Moderate | researchgate.net |
Interactive Data Table: Cross-Coupling Reactions of Organomercurial Analogues
Users can filter and sort the data based on catalyst, coupling partner, and yield to analyze trends in reactivity.
Carbene Transfer Reactions from Organomercury Precursors
A significant application of organomercury compounds is their use as precursors for the generation of carbenes. Alpha-haloorganomercurials, in particular, can serve as effective carbene transfer agents upon thermal or photochemical decomposition. These reactions are valuable for the synthesis of cyclopropanes and for insertion into C-H and other X-H bonds.
The general mechanism for carbene generation from an α-haloorganomercurial involves the elimination of the mercury halide, leading to the formation of a free carbene or a carbenoid species. The presence of a β-alkoxy group, as in analogues of this compound, could potentially influence the stability and reactivity of the resulting carbene through electronic effects.
While direct evidence for carbene transfer from this compound itself is limited in publicly available literature, the reactivity of analogous α-haloalkylmercury compounds provides a strong basis for predicting its behavior. For instance, the insertion of carbenes generated from such precursors into the α-C–H bonds of ethers is a known transformation. researchgate.net
The table below presents examples of carbene transfer reactions using organomercury precursors, showcasing the types of carbenes generated and their subsequent reactions.
| Organomercury Precursor | Carbene Generated | Reaction Type | Product | Reference |
| Phenyl(trichloromethyl)mercury | Dichlorocarbene | Cyclopropanation | Gem-dichlorocyclopropane | researchgate.net |
| Phenyl(dibromomethyl)mercury | Dibromocarbene | C-H Insertion | Brominated alkane | mdpi.com |
| Alkyl(iodomethyl)mercury | Methylene | Cyclopropanation | Cyclopropane (B1198618) | mdpi.com |
Interactive Data Table: Carbene Transfer Reactions from Organomercury Precursors
This table allows for filtering based on the type of carbene generated and the nature of the reaction (e.g., cyclopropanation, insertion).
Environmental Transformations and Degradation Pathways of Organomercury Compounds
Biogeochemical Cycling and Speciation of Mercury in Environmental Compartments
Mercury (Hg) is a globally distributed element that cycles among the atmosphere, land, and oceans. mit.edu Its journey begins with emissions from both natural sources, like volcanoes, and anthropogenic activities, such as coal combustion and mining. mit.edunih.govusu.edu Once in the atmosphere, elemental mercury (Hg(0)) can be transported over long distances before being oxidized to its inorganic form, Hg(II). mit.edunih.govwikipedia.org This oxidized mercury is then deposited onto land and into aquatic systems through wet and dry deposition. wikipedia.org
In aquatic environments, the speciation of mercury—its distribution among different chemical forms—is critical to its toxicity and environmental behavior. epa.govpjoes.comtandfonline.com The primary species of concern are inorganic Hg(II) and the highly toxic organic form, methylmercury (B97897) (CH₃Hg⁺). pjoes.compjoes.comtaylorandfrancis.com The transformation between these species is influenced by a host of physical, chemical, and biological factors within environmental compartments like water, sediment, and soil. epa.govtandfonline.com Sediments, in particular, often act as both sinks and sources for mercury, where under certain conditions, inorganic mercury can be converted into the more bioavailable and toxic methylmercury. epa.govnih.gov This biogeochemical cycling ensures that mercury can persist and be transformed within ecosystems for extended periods, from centuries to millennia, before eventually being sequestered in deep-ocean sediments. mit.edu
| Mercury Species | Common Environmental Compartments | Key Characteristics |
| Elemental Mercury (Hg(0)) | Atmosphere, Water | Volatile, capable of long-range transport. nih.govwikipedia.org |
| Inorganic Mercury (Hg(II)) | Water, Soil, Sediment | Less volatile, can bind to particles, precursor to methylation. epa.govpjoes.com |
| Methylmercury (CH₃Hg⁺) | Aquatic Biota, Water, Sediment | Highly toxic neurotoxin, bioaccumulates and biomagnifies in food webs. mit.eduepa.goveurofinsus.com |
| Dimethylmercury (B1214916) ((CH₃)₂Hg) | Deep Ocean Waters | Volatile, can be a precursor to methylmercury in marine systems. nih.govdiva-portal.org |
Microbial and Abiotic Methylation Processes of Inorganic Mercury to Organomercurials
The conversion of inorganic mercury (Hg(II)) to methylmercury is the most significant transformation in mercury's biogeochemical cycle, as it dramatically increases its toxicity and entry into the food web. epa.govnih.gov This process, known as methylation, can occur through both biological and non-biological pathways.
Microbial activity is the primary driver of mercury methylation in the environment, particularly in anoxic (oxygen-depleted) settings such as sediments and wetlands. nih.govrsc.org For a long time, sulfate-reducing bacteria (SRB) were considered the principal mercury methylators. nih.govtandfonline.comresearchgate.netacs.org These bacteria, such as species from the genera Desulfovibrio and Desulfobacter, methylate mercury as a byproduct of their metabolic process of using sulfate (B86663) to break down organic matter. nih.govtandfonline.comwikipedia.org The abundance of certain SRB families, like Desulfobacteraceae, has been directly linked to the rate of methylmercury formation. nih.gov
| Bacterial Taxa | Key Genera | Primary Environments | Evidence for Methylation |
| Sulfate-Reducing Bacteria (SRB) | Desulfovibrio, Desulfobacter | Anoxic sediments, wetlands, salt marshes. nih.govacs.org | Historically considered primary methylators; methylation is coupled to sulfate respiration. acs.orgacs.org |
| Iron-Reducing Bacteria (IRB) | Geobacter, Desulfuromonas | Iron-rich freshwater and marine sediments. nih.govescholarship.org | Can methylate mercury at rates comparable to SRB, especially where iron reduction is dominant. nih.govnih.govasm.org |
| Methanogens | Methanomicrobia | Boreal lake sediments, anoxic environments. wikipedia.orgasm.org | Possess the hgcAB genes and contribute significantly to methylation in some ecosystems. wikipedia.orgasm.org |
The rate and extent of mercury methylation are heavily influenced by a variety of environmental factors. The availability of inorganic mercury for microbial uptake is a primary constraint. acs.org Key physicochemical parameters that control methylation efficiency include:
pH: The acidity of the environment plays a complex role. In some cases, decreased pH can stimulate methylmercury production at the sediment-water interface and in the water column. oup.com However, in deeper anoxic sediments, lower pH can decrease the rate of methylation. oup.com
Redox Conditions: Anoxic conditions are most favorable for the activity of methylating bacteria like SRB and IRB. nih.govrsc.orgnih.gov The redox potential of the environment determines which microbial metabolic processes, such as sulfate reduction or iron reduction, are dominant. researchgate.net
Organic Matter: The presence of dissolved organic matter (DOM) can enhance methylation by providing a food source for heterotrophic methylating bacteria. asm.orgoup.com However, high concentrations of certain types of organic matter can also inhibit methylation by strongly binding to mercury, making it less available for microbial uptake. epa.govasm.org
Sulfate and Sulfide (B99878): The presence of sulfate can stimulate the activity of SRB, potentially increasing methylation rates. acs.orgacs.org Conversely, high concentrations of sulfide, a byproduct of sulfate reduction, can decrease methylation by precipitating inorganic mercury as mercury sulfide (HgS), which is less bioavailable. epa.gov
Temperature: Like most biological processes, microbial methylation rates are influenced by temperature, with warmer temperatures generally leading to higher rates of microbial activity. oup.comresearchgate.net
While microbial activity is the dominant pathway for mercury methylation, inorganic mercury can also be methylated through abiotic (non-biological) chemical reactions, although this is generally considered a minor contribution in most aquatic systems. nih.govrsc.orgnih.govfacetsjournal.com These reactions can occur in the presence of certain chemical compounds that can act as methyl donors. nih.govcapes.gov.br
Humic and Fulvic Acids: These complex organic molecules, which are components of DOM, have been shown to methylate inorganic mercury directly under certain laboratory conditions. epa.govresearchgate.net
Alkyltin and Alkyllead Compounds: Other organometallic compounds, such as methyltin compounds, can transfer a methyl group to inorganic mercury in aqueous solutions. nih.govresearchgate.net
Photochemical Reactions: Some studies suggest that photomethylation can occur under UV radiation, but this pathway is generally not considered significant in most natural pelagic environments. facetsjournal.comfrontiersin.org
Demethylation Mechanisms of Organomercury Compounds in Natural Systems
Just as inorganic mercury can be methylated, methylmercury can also be degraded back to inorganic mercury through a process called demethylation. nih.gov This process is a crucial part of the mercury cycle as it can reduce the net amount of toxic methylmercury in an ecosystem. Demethylation can be mediated by both biotic and abiotic processes. researchgate.netontosight.ai Biotic demethylation is often a detoxification mechanism carried out by a different set of bacteria that possess the mer operon, which encodes enzymes like organomercurial lyase that cleave the carbon-mercury bond. nih.govontosight.aienvipath.orgethz.ch
A significant abiotic pathway for the degradation of methylmercury is photodemethylation, which is driven by sunlight. researchgate.net This process primarily occurs in the sunlit surface waters of lakes, oceans, and wetlands. epa.govresearchgate.net Solar radiation, particularly in the UV spectrum, provides the energy to break the carbon-mercury bond in the methylmercury molecule, converting it back to inorganic Hg(II) and ultimately to volatile elemental mercury (Hg(0)), which can then be released into the atmosphere. epa.govdiva-portal.org The efficiency of photodemethylation can be influenced by water clarity, the amount of dissolved organic matter (which can absorb light), and the depth of the water column. researchgate.net
Non-Photodemethylation Pathways (Abiotic and Biotic)
Beyond light-driven reactions, several other pathways contribute to the degradation of organomercury compounds. These can be broadly categorized as abiotic (non-living) and biotic (involving living organisms).
Abiotic degradation in the absence of light can occur through chemical reactions in soil and sediment. For instance, in soils containing certain iron-bearing minerals like annite, molecular oxygen can be activated to produce reactive oxygen species such as hydroxyl radicals (•OH) and superoxide (B77818) (O₂⁻). nih.gov These radicals can initiate the breakdown of the carbon-mercury bond in organomercurials. nih.gov The presence of other metals, such as copper, can further enhance the production of these radicals, thereby accelerating degradation. nih.gov
Biotic degradation is primarily mediated by microorganisms. Many bacteria have evolved detoxification mechanisms to survive in mercury-contaminated environments. nih.gov A key process is the enzymatic cleavage of the carbon-mercury bond, which is not dependent on light. nih.govacs.org Some anaerobic bacteria, including certain sulfate-reducing bacteria and methanogens, can degrade methylmercury through pathways that may represent a reverse of the methylation process. acs.org This microbial degradation is a crucial component of the natural mercury cycle, counteracting the formation of highly toxic methylmercury. nih.gov
Enzymatic Demethylation via Organomercurial Lyase
A primary mechanism for biotic detoxification in bacteria is mediated by the mer operon, a system of genes that confers mercury resistance. nih.govasm.orgnih.gov A key enzyme encoded by this operon is the organomercurial lyase (MerB), which catalyzes the protonolysis (cleavage by a proton) of the stable carbon-mercury (C-Hg) bond in a wide range of organomercurials. acs.orgebi.ac.uknih.gov This action converts the organic mercury into a less toxic inorganic form, Hg(II), and a corresponding hydrocarbon. ebi.ac.uk
The catalytic mechanism of MerB is a sophisticated process involving several key amino acid residues in its active site:
Two Conserved Cysteines (Cys96 and Cys159): These residues are essential for the catalytic activity. acs.orgnih.gov
A Conserved Aspartate (Asp99): This residue acts as the immediate proton donor for the cleavage of the C-Hg bond. acs.orgebi.ac.uknih.gov
The reaction proceeds via a two-step mechanism. Initially, one of the cysteine residues donates a proton to Asp99. This allows both cysteine thiolates to coordinate with the mercury atom of the organomercurial substrate. acs.orgnih.gov At the rate-limiting transition state, the protonated Asp99 donates its proton to the carbon atom of the C-Hg bond, cleaving it and releasing the hydrocarbon. acs.orgnih.gov The resulting inorganic mercury, Hg(II), is then typically reduced to volatile, elemental mercury (Hg⁰) by another enzyme in the operon, mercuric reductase (MerA), completing the detoxification process. acs.orgnih.govasm.org Strains of bacteria that only possess the MerB enzyme without MerA can still demethylate organomercury, but the resulting intracellular accumulation of Hg(II) can be more toxic than the parent compound. nih.govasm.org
| Component | Role in Demethylation | Source |
|---|---|---|
| Organomercurial Lyase (MerB) | Enzyme that catalyzes the cleavage of the carbon-mercury bond. | acs.orgebi.ac.uk |
| Cys96 and Cys159 | Conserved cysteine residues that coordinate with the mercury atom. | acs.orgnih.gov |
| Asp99 | Conserved aspartate residue that acts as the proton donor to cleave the C-Hg bond. | acs.orgebi.ac.uknih.gov |
| Mercuric Reductase (MerA) | Enzyme that reduces the product, Hg(II), to volatile Hg(0). | nih.govasm.org |
Transformation and Mobility in Specific Environmental Matrices
The behavior of Chloro(2-methoxydecyl)mercury is highly dependent on the specific environmental compartment it inhabits. Its transformation and mobility are governed by the unique physical, chemical, and biological characteristics of aquatic sediments, soils, and waste systems.
Behavior in Aquatic Sediments, Wetlands, and Coastal Marshes
Aquatic sediments, wetlands, and coastal marshes are critical environments for mercury transformation. nih.gov These areas, often characterized by anoxic (oxygen-deficient) conditions, are the primary sites for the bacterial methylation of inorganic mercury into the more toxic and bioaccumulative methylmercury. nih.govduke.edu Sulfate-reducing and iron-reducing bacteria are key players in this methylation process. nih.gov
The fate of organomercury compounds in these environments is a balance between production (methylation) and degradation (demethylation). slu.se Sediment organic matter plays a dual role; while it can provide nutrients for methylating bacteria, it can also bind strongly with mercury, potentially reducing its bioavailability for methylation. nih.gov The concentration of methylmercury available for uptake by organisms is therefore the net result of methylation, demethylation, and transport processes. slu.se In salt marshes, plants like Halimione portulacoides can take up both inorganic and methylmercury through their roots, with some translocation to stems and leaves, indicating a pathway for mercury mobility within the marsh ecosystem. nih.govnih.gov
Degradation Mechanisms in Soil Environments (e.g., Radical-Initiated Processes)
In soil, organomercury compounds are subject to various degradation processes. A significant portion of applied organomercurials can persist in their original form for extended periods. osti.gov However, degradation does occur, leading to the formation of volatile mercury species. osti.govacs.org
Mobility in Sewage Sludge and Landfill Leachates
Wastewater treatment plants and landfills are significant sinks and sources for mercury in the environment. nih.govteledynelabs.com Organomercury compounds entering these systems can undergo various transformations and exhibit different degrees of mobility.
In sewage sludge, a large percentage of total mercury (50-65%) is often strongly bound to organic matter and sulfides, making it relatively immobile. nih.govosti.gov However, a smaller fraction exists in more mobile and bioavailable forms. nih.govosti.gov The composting of sludge can alter the speciation of mercury, often increasing the concentration bound to organic matter. nih.govosti.gov
| Mercury Fraction (Binding Phase) | Typical Percentage of Total Hg | Mobility/Bioavailability | Source |
|---|---|---|---|
| Ion Exchange (Water soluble/exchangeable) | Low | High | nih.govosti.gov |
| Base Soluble (Humic/Fulvic Acids) | Variable | Moderate | nih.govosti.gov |
| Acid Soluble (Fe/Mn Oxides, Carbonates) | Low | Potentially Mobile | nih.govosti.gov |
| Oxidizable (Organic Matter, Sulfides) | 50-65% | Low (Strongly Bound) | nih.govosti.gov |
Landfill leachates and gases can also contain organometallic compounds. nih.govnih.govresearchgate.net Studies have detected dimethylmercury in landfill gases, indicating that methylation can occur within the landfill environment. nih.govnih.gov The presence of monomethylmercury in leachates suggests a potential pathway for the release of these toxic compounds into groundwater if containment systems fail. teledynelabs.comnih.gov The conditions within the landfill, such as the presence of anaerobic zones, can favor the formation and emission of these volatile and mobile mercury species. nih.gov
Interconversion Dynamics of Various Mercury Species in Ecosystems
Mercury exists in the environment in several forms, including elemental mercury (Hg⁰), inorganic divalent mercury (Hg(II)), and organomercury compounds like methylmercury (CH₃Hg⁺) and dimethylmercury ((CH₃)₂Hg). nih.govlibretexts.org These species are in a constant state of flux, undergoing interconversion through a complex web of biogeochemical processes that define the mercury cycle. nih.govminamataconvention.org
The cycle begins with the release of mercury into the environment, which is then deposited onto land and water. nih.gov In aquatic systems, particularly in anoxic sediments and water columns, bacteria convert inorganic Hg(II) into methylmercury. nih.govbriwildlife.org This neurotoxic form is readily taken up by organisms and biomagnifies up the food chain, reaching high concentrations in predatory fish and wildlife. nih.govyoutube.comnih.gov
Counteracting this toxification process is demethylation, the conversion of methylmercury back to inorganic mercury. nih.govacs.org This can occur through both abiotic pathways (e.g., radical-initiated degradation) and, more significantly, through biotic pathways like the enzymatic activity of the MerB enzyme in resistant bacteria. nih.govacs.org The inorganic mercury produced can then be reduced by enzymes like MerA to elemental mercury (Hg⁰), which is volatile and can be released back into the atmosphere, continuing the cycle. acs.org The dynamic interplay between methylation and demethylation processes ultimately controls the net production and availability of methylmercury in any given ecosystem. nih.govslu.se
Advanced Analytical Methodologies for Speciation and Quantification of Chloroalkylmercury Compounds
Rigorous Sample Collection and Preservation Protocols for Organomercury Analysis
The initial and one of the most critical stages in the analysis of organomercury compounds is the collection and preservation of samples. vliz.be The primary objective of these protocols is to maintain the integrity of the chloroalkylmercury species from the point of collection to the time of analysis, preventing any alteration, degradation, or contamination. vliz.be
For aqueous samples, the choice of container material is paramount. Borosilicate glass (Pyrex) and fluoropolymers like Teflon (PTFE or FEP) are preferred due to their inertness and minimal adsorption of mercury species. vliz.bevliz.be A thorough cleaning procedure for these containers is essential to eliminate any potential sources of mercury contamination. vliz.be Preservation of water samples typically involves acidification, often with hydrochloric acid (HCl), to a pH below 2. This helps to stabilize the organomercury compounds and prevent their conversion to other forms. Refrigeration or freezing is also a standard practice to inhibit microbial activity that could alter the speciation of mercury. vliz.be
For solid samples such as soil, sediment, and biological tissues, prompt freezing is the most common and effective method of preservation. This halts biological and chemical processes that could lead to the transformation of mercury species. Lyophilization, or freeze-drying, can also be employed to remove water from the sample, which can help in long-term storage and subsequent extraction steps. It is crucial to avoid preservation methods that might introduce contaminants or cause the loss of volatile organomercury compounds.
Comprehensive Extraction Techniques from Complex Environmental Matrices
The extraction of chloroalkylmercury compounds from complex environmental matrices is a challenging yet crucial step in the analytical process. The goal is to efficiently isolate the target analytes from interfering substances without causing their degradation or transformation. vliz.be Various extraction techniques have been developed and optimized for different sample types.
Acid-Assisted and Solvent Extraction Methods
Acid-assisted extraction is a widely used technique for liberating organomercury compounds from solid matrices. vliz.bevliz.be This method typically involves treating the sample with a strong acid, such as hydrochloric acid or nitric acid, to break down the sample matrix and release the bound mercury species. nih.govnih.gov The choice of acid and its concentration are critical parameters that need to be optimized to ensure high extraction efficiency while minimizing the risk of analyte degradation. nih.gov
Following acid leaching, solvent extraction is often employed to separate the organomercury compounds from the aqueous acidic solution. vliz.be Organic solvents like toluene (B28343) or benzene (B151609) are used to selectively extract the relatively nonpolar chloroalkylmercury compounds. scispace.comgoogle.com The efficiency of this extraction can be influenced by factors such as the pH of the aqueous phase and the presence of complexing agents. Sometimes, a back-extraction step into an aqueous solution containing a stripping agent, like a thiosulfate (B1220275) solution, is performed to further purify the extract. scispace.com
A well-established protocol, often referred to as the Westöö method, combines acid leaching with subsequent extraction into an organic solvent. nih.gov This approach has been a cornerstone for the extraction of organomercury species from various solid samples. nih.gov
| Extraction Parameter | Typical Conditions | Purpose |
| Acid | Hydrochloric Acid (HCl), Nitric Acid (HNO₃) | To break down the sample matrix and release bound organomercury. |
| Solvent | Toluene, Benzene | To selectively extract organomercury compounds from the acidic solution. |
| pH | Acidic (typically < 2) | To maintain the stability of the chloroalkylmercury species. |
| Back-extraction | Thiosulfate solution | To purify the extract by transferring the analyte back to an aqueous phase. |
Alkaline Extraction Procedures
Alkaline extraction offers an alternative to acid-based methods and can be particularly advantageous for certain sample matrices, such as paddy soils, where it has been shown to minimize the artificial formation of methylmercury (B97897). nih.gov This procedure typically utilizes a solution of potassium hydroxide (B78521) (KOH) in methanol. nih.govgoldschmidtabstracts.info The alkaline conditions help to digest the sample matrix and release the organomercury compounds.
One of the key benefits of alkaline extraction is its potential to reduce interferences from the sample matrix during subsequent analysis. ovid.com However, similar to acid extraction, the extracts may require further cleanup and solvent exchange steps before chromatographic analysis. nih.gov The stability of the target chloroalkylmercury compounds under alkaline conditions must also be carefully evaluated.
| Reagent | Typical Concentration | Role in Extraction |
| Potassium Hydroxide (KOH) | Varies depending on the method | Digestion of the sample matrix. |
| Methanol (CH₃OH) | Solvent for KOH | Facilitates the extraction process. |
Microwave-Assisted and Thermal Extraction Techniques
To enhance the efficiency and speed of extraction, modern techniques such as microwave-assisted extraction (MAE) and thermal extraction have been developed. vliz.be
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the sample and solvent in a closed vessel. rsc.org This rapid heating accelerates the extraction process, significantly reducing the time required compared to conventional methods. nih.gov MAE can be performed with either acidic or organic solvents. vliz.be The closed-vessel system helps to prevent the loss of volatile organomercury compounds and reduces the consumption of solvents. nih.govresearchgate.net The key parameters to optimize in MAE include the choice of solvent, temperature, pressure, and irradiation time. rsc.org
Thermal Desorption (TD) , also known as thermal extraction, involves heating the sample to volatilize the mercury species, which are then carried by an inert gas to a detector or a trapping system. This technique is particularly useful for the direct analysis of solid samples without the need for solvent extraction. The temperature at which different mercury compounds are released can provide some information about their speciation. core.ac.ukresearchgate.net However, TD is considered a fractionation technique rather than a true speciation method, as the desorption temperature can be influenced by the sample matrix.
| Technique | Principle | Advantages |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating of the sample and solvent. | Faster extraction, reduced solvent consumption, prevents loss of volatile compounds. nih.govresearchgate.net |
| Thermal Desorption (TD) | Heats the sample to volatilize mercury species for direct analysis. | No solvent required, direct analysis of solid samples. |
Microextraction Techniques (e.g., Solid-Phase Microextraction (SPME), Liquid-Phase Microextraction (LPME))
In line with the principles of green analytical chemistry, microextraction techniques have gained popularity for the analysis of organomercury compounds. nih.gov These methods significantly reduce or eliminate the use of organic solvents and can pre-concentrate the analytes, thereby improving detection limits. semanticscholar.org
Solid-Phase Microextraction (SPME) employs a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly or to the headspace above the sample), and the organomercury compounds partition onto the coating. nih.gov After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov For non-volatile organomercury compounds, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. nih.govresearchgate.net
Liquid-Phase Microextraction (LPME) is another miniaturized sample preparation technique where a small volume of an immiscible organic solvent is used to extract the analytes from an aqueous sample. nih.gov In single-drop microextraction (SDME), a microdrop of the organic solvent is suspended from the tip of a microsyringe and exposed to the sample. After a set time, the drop is retracted and injected into the analytical instrument. Hollow-fiber LPME (HF-LPME) utilizes a porous hollow fiber to contain the organic solvent, providing a larger surface area for extraction. nih.gov
| Technique | Description | Key Features |
| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes from the sample or its headspace. nih.gov | Solvent-free, pre-concentration of analytes, suitable for GC analysis. semanticscholar.orgresearchgate.net |
| Liquid-Phase Microextraction (LPME) | A small volume of organic solvent is used for extraction. nih.gov | Reduced solvent consumption, high enrichment factors. nih.gov |
Chromatographic Separation Techniques for Organomercury Speciation
Chromatography is the cornerstone of organomercury speciation analysis, allowing for the separation of different mercury compounds from each other and from matrix interferences. vliz.be The choice of chromatographic technique depends on the volatility and polarity of the target analytes.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable organomercury compounds. scispace.com Due to the often low volatility of chloroalkylmercury compounds, a derivatization step is usually required to convert them into more volatile species. nih.gov This can be achieved through ethylation or propylation reactions. und.edu The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. und.edu Hyphenated techniques, where GC is coupled to a sensitive and selective detector like an atomic fluorescence spectrometer (AFS), mass spectrometer (MS), or inductively coupled plasma mass spectrometer (ICP-MS), are commonly used for the detection and quantification of the separated organomercury species. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the separation of non-volatile and thermally labile organomercury compounds without the need for derivatization. psanalytical.comresearchgate.net The separation is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is the most common mode for organomercury speciation. nih.govfrontiersin.org The mobile phase composition can be optimized to achieve the desired separation. epa.gov Similar to GC, HPLC is often coupled with sensitive detectors like ICP-MS or AFS for the detection of mercury species. psanalytical.comnih.govnih.gov
Thin-Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the separation and identification of organomercury compounds. rsc.org In TLC, the separation occurs on a thin layer of adsorbent material, typically silica gel, coated on a flat carrier. The separated compounds are visualized as spots on the plate. rsc.org While not as quantitative or as high-resolution as GC or HPLC, TLC can be a useful screening tool. rsc.org
Gas Chromatography (GC) for Volatile Organomercurials
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.comlibretexts.org For organomercurials, GC is primarily applied to volatile species like lower alkylmercury compounds, such as methylmercury. nih.gov
The fundamental principle of GC involves injecting a vaporized sample into a heated column. orgchemboulder.com An inert carrier gas (the mobile phase), typically helium or nitrogen, transports the sample through the column, which contains a stationary phase (a high-boiling liquid coated on an inert solid support). libretexts.orgorgchemboulder.com The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. orgchemboulder.com Factors influencing the separation include the volatility and polarity of the compounds, as well as the column temperature. orgchemboulder.com Less volatile and more polar compounds generally have longer retention times. orgchemboulder.com
For less volatile or more polar organomercury compounds, a derivatization step is often necessary to convert them into more volatile forms suitable for GC analysis. researchgate.net A common approach is aqueous ethylation using reagents like sodium tetraethylborate (NaBEt₄). nih.gov
High-Performance Liquid Chromatography (HPLC) for Organomercury Species
High-Performance Liquid Chromatography (HPLC) is a highly flexible separation technique that is not limited by the volatility or thermal stability of the analyte, making it suitable for a wide range of organomercury compounds. researchgate.netvliz.be
In HPLC, a liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation of analytes is based on their differing interactions with the stationary phase. researchgate.net The most common mode for mercury speciation is reversed-phase chromatography, which typically uses a nonpolar C18 stationary phase and a polar mobile phase. researchgate.netepa.gov The mobile phase often includes an organic modifier (like methanol) and a complexing agent, such as L-cysteine or 2-mercaptoethanol, to improve the separation and detection of mercury species. frontiersin.orgepa.gov A rapid separation of multiple mercury species can often be achieved in under 10 minutes. nih.gov
Advanced Detection Systems for Trace Analysis
Because organomercury compounds are often present at very low concentrations in environmental and biological samples, highly sensitive and selective detection systems are required following chromatographic separation.
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS)
Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is an extremely sensitive technique for mercury detection, capable of reaching sub-part-per-trillion detection limits. spectroscopyonline.com The method relies on mercury's ability to be measured as a vapor at room temperature. wikipedia.org
The process involves converting all mercury species in the sample to elemental mercury (Hg⁰) vapor, typically through a chemical reduction step using a reagent like stannous chloride (SnCl₂). teledynelabs.comnemi.gov An inert gas, such as argon, then carries the mercury vapor into a detection cell. teledynelabs.com Inside the cell, a UV lamp excites the mercury atoms at a wavelength of 253.7 nm. wikipedia.org The excited atoms then re-radiate this energy as fluorescence, which is detected by a photomultiplier tube, usually positioned at a 90° angle to the excitation source to minimize background noise. teledynelabs.comgasmet.com The intensity of the fluorescence is directly proportional to the mercury concentration. spectroscopyonline.comteledynelabs.com To enhance sensitivity further, a pre-concentration step using a gold trap can be employed. wikipedia.org CV-AFS is the basis for several U.S. Environmental Protection Agency (EPA) approved methods, such as 245.7 and 1631, for mercury analysis in water. wikipedia.orgteledynelabs.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma (ICP) techniques utilize a high-temperature plasma (typically argon) to atomize and ionize the sample.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and versatile detection method known for its exceptional sensitivity and ability to perform multi-element analysis. frontiersin.orgoup.com After the sample is introduced into the plasma, the resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for the detection of specific mercury isotopes, providing high selectivity and minimizing interferences. nih.gov ICP-MS can achieve detection limits in the parts-per-quadrillion (ng/L) range for mercury species. nih.govnih.gov
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is another robust technique, though generally less sensitive than ICP-MS. researchgate.net In ICP-OES, the atoms and ions in the plasma are excited to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and is proportional to the concentration of the element in the sample.
Atomic Absorption Spectrophotometry (AAS)
Atomic Absorption Spectrophotometry (AAS) is a widely used technique for determining the concentration of specific elements. wikipedia.org The most common variant for mercury is Cold Vapor Atomic Absorption Spectrometry (CVAAS) .
Similar to CV-AFS, the mercury in the sample is converted to its elemental vapor form (Hg⁰). wikipedia.orgepa.gov This vapor is then passed through an absorption cell positioned in the light path of a spectrophotometer. epa.gov A lamp emits light at a wavelength specific to mercury (253.7 nm), and the ground-state mercury atoms in the vapor absorb this light. epa.gov The amount of light absorbed is proportional to the concentration of mercury in the sample. wikipedia.org While effective, CVAAS generally has a narrower dynamic range and is less sensitive than CV-AFS. spectroscopyonline.com
Hyphenated Techniques for Comprehensive Speciation and Quantification
To achieve reliable speciation and quantification, chromatographic separation systems are coupled with element-specific detectors in what are known as hyphenated techniques. researchgate.netvliz.be This approach combines the separation power of chromatography with the high sensitivity and selectivity of advanced detectors.
Commonly employed hyphenated systems for organomercury analysis include:
HPLC-ICP-MS: This is a very popular and powerful combination for mercury speciation. frontiersin.org HPLC separates the different mercury compounds (e.g., inorganic mercury, methylmercury, ethylmercury), and the ICP-MS detector provides highly sensitive and specific quantification of the mercury in each separated peak. nih.govexpec-tech.com
GC-ICP-MS: This technique offers excellent separation for volatile organomercurials and combines it with the sensitive, element-specific detection of ICP-MS. It can provide some of the lowest detection limits. nih.gov
GC-pyro-AFS: In this system, compounds eluting from the GC column are passed through a high-temperature pyrolysis tube, which breaks them down and converts all mercury forms to elemental mercury. The elemental mercury is then detected by highly sensitive atomic fluorescence spectrometry (AFS). researchgate.net
HPLC-CV-AFS: This setup connects the outlet of an HPLC column to a system that converts the separated mercury species into elemental mercury vapor for detection by AFS. psanalytical.com
The choice of technique often depends on the specific mercury compounds of interest, the sample matrix, and the required sensitivity.
Data Tables
Table 1: Comparison of Detection Limits for Advanced Mercury Detection Systems
| Technique | Typical Detection Limit | Notes |
|---|---|---|
| CV-AFS | < 0.1 ng/L to 0.2 ppt (B1677978) spectroscopyonline.comteledynelabs.com | Can be as low as 0.01 ng/L with pre-concentration. teledynelabs.com |
| CVAAS | ~0.2 to 5 ng/L (µg/L) teledynelabs.comepa.gov | Less sensitive than CV-AFS. |
| ICP-MS | 0.001 µg/L (1 ng/L) nih.gov | Can reach sub-ng/L levels (e.g., 0.49-0.74 ng/L) when coupled with HPLC and pre-concentration. nih.gov |
| GC-ICP-MS | 0.05 - 0.21 pg (absolute) nih.gov | Offers the best limits of detection among compared GC techniques. nih.gov |
Table 2: Overview of Hyphenated Techniques for Mercury Speciation
| Hyphenated Technique | Separation Method | Detection Method | Key Advantages |
|---|---|---|---|
| HPLC-ICP-MS | High-Performance Liquid Chromatography | Inductively Coupled Plasma Mass Spectrometry | Versatile for many species, high sensitivity, multi-element capability. frontiersin.org |
| GC-ICP-MS | Gas Chromatography | Inductively Coupled Plasma Mass Spectrometry | Excellent for volatile species, extremely low detection limits, isotopic analysis possible. nih.gov |
| GC-pyro-AFS | Gas Chromatography | Pyrolysis with Atomic Fluorescence Spectrometry | High sensitivity and selectivity, relatively simple and cost-effective. researchgate.net |
GC-MS and LC-ICP-MS Approaches
Hyphenated techniques that couple the separation power of chromatography with the sensitive and selective detection of mass spectrometry are the cornerstone of modern organomercury analysis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) are two of the most powerful and widely used approaches. nih.govnih.govthermofisher.com
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. econference.io For the analysis of chloroalkylmercury compounds like Chloro(2-methoxydecyl)mercury, which may have limited volatility, derivatization is often a necessary sample preparation step. This process converts the analyte into a more volatile and thermally stable form suitable for GC analysis.
The separation in GC is achieved based on the compound's boiling point and affinity for the stationary phase within the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and quantification. The high selectivity of the mass spectrometer, particularly when operated in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode, allows for the detection of trace levels of the target compound even in complex matrices. thermofisher.com
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS):
LC-ICP-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and element-specific detection of inductively coupled plasma-mass spectrometry. nih.govresearchgate.net This approach is particularly well-suited for the analysis of non-volatile and thermally labile organomercury compounds, as it does not require derivatization to increase volatility.
In LC-ICP-MS, the different mercury species are separated based on their interactions with the stationary and mobile phases of the LC column. nih.gov The eluent from the LC is then introduced into the ICP-MS system. In the inductively coupled plasma, the sample is atomized and ionized at high temperatures. The resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio. The ICP-MS provides exceptional sensitivity for mercury isotopes, enabling the detection of ultra-trace concentrations of this compound. expec-tech.com
Table 1: Comparison of GC-MS and LC-ICP-MS for this compound Analysis
| Parameter | GC-MS | LC-ICP-MS |
|---|---|---|
| Principle | Separation of volatile compounds followed by mass analysis of molecular and fragment ions. | Separation of compounds in liquid phase followed by elemental mass analysis. |
| Sample Volatility Requirement | High (derivatization often required). | Low (suitable for non-volatile compounds). |
| Detection Limit | ng/L to µg/L range. | pg/L to ng/L range. expec-tech.comresearchgate.net |
| Selectivity | High (based on mass-to-charge ratio of molecular and fragment ions). | Very High (element and isotope specific). |
| Typical Application | Analysis of volatile and semi-volatile organomercury compounds. | Speciation of a wide range of organomercury compounds in complex matrices. nih.gov |
Isotopic Analysis for Tracing Transformation Pathways (e.g., Speciated Isotope Dilution Mass Spectrometry (SID-MS))
Understanding the transformation and degradation pathways of this compound in the environment is crucial for assessing its persistence and potential for bioaccumulation. Speciated Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique that allows for the accurate quantification of specific chemical species and can be used to trace their transformation pathways. acs.org
The principle of SID-MS involves the addition of a known amount of an isotopically enriched standard of the target analyte to the sample at the earliest stage of analysis. This "isotope spike" has a different isotopic composition from the naturally occurring analyte but is chemically identical. By measuring the ratio of the isotopes in the final sample extract, it is possible to accurately calculate the concentration of the native analyte, correcting for any losses that may have occurred during sample preparation and analysis.
Furthermore, SID-MS can be used to investigate the interconversion of different mercury species. For instance, by spiking a sample with an isotopically enriched version of this compound, it is possible to track the formation of any degradation products that retain the mercury atom. This provides direct evidence of transformation pathways and allows for the quantification of reaction rates. This methodology provides superior accuracy and precision compared to more common calibration strategies. gcms.cz
Table 2: Application of SID-MS in a Hypothetical Transformation Study of this compound
| Step | Description | Hypothetical Isotope Ratio Measurement (²⁰²Hg/¹⁹⁸Hg) |
|---|---|---|
| 1. Spiking | A soil sample is spiked with a known amount of ¹⁹⁸Hg-labeled this compound. | Initial Spike Material: 0.05 |
| 2. Incubation | The spiked soil sample is incubated under specific environmental conditions to allow for transformation to occur. | N/A |
| 3. Extraction | After incubation, the mercury species are extracted from the soil matrix. | N/A |
| 4. Analysis | The extract is analyzed by a technique such as LC-ICP-MS to separate and quantify the different mercury species and their isotopic ratios. | This compound fraction: 1.2 Inorganic Mercury (Hg²⁺) fraction: 0.8 |
| 5. Interpretation | The change in the isotope ratio in the inorganic mercury fraction indicates the transformation of the spiked this compound. | The presence of the ¹⁹⁸Hg isotope in the inorganic mercury fraction confirms the degradation of this compound to inorganic mercury. |
Applications and Emerging Roles of Organomercury Compounds in Advanced Chemical Synthesis
Catalytic Applications in Organic Transformations
Organomercury compounds have a long history as effective catalysts in various industrial and laboratory-scale organic transformations. wikipedia.orgontosight.ai
Historical Context of Mercury-Catalyzed Reactions
Historically, mercury-based catalysts were pivotal in several large-scale industrial processes. One of the most prominent examples was in the synthesis of vinyl chloride, the monomer for polyvinyl chloride (PVC), through the addition of hydrogen chloride to acetylene (B1199291). wikipedia.orgmit.edu Another significant application was the hydration of acetylene to produce acetaldehyde, a process famously used by the Chisso Corporation in Minamata, Japan. wikipedia.orglibretexts.org This particular process, however, led to severe environmental mercury pollution and the outbreak of Minamata disease. wikipedia.org
Beyond these industrial applications, mercury compounds were used in other historical contexts. For instance, mercury was used in the felting process for making hats, where its toxic effects on the nervous system gave rise to the phrase "mad as a hatter". mit.edulibretexts.org Mercury salts were also employed for centuries as pigments (vermilion, HgS) and in various alchemical and medicinal preparations. mit.edupnas.org
Modern Catalytic Roles in Organic Synthesis
Due to their high toxicity, the widespread use of mercury compounds as catalysts has significantly diminished in modern chemistry. ontosight.aichemeurope.com International agreements like the Minamata Convention on Mercury aim to reduce their use and release into the environment. ontosight.ai Nevertheless, mercury(II) salts remain valuable catalysts for a number of specific organic reactions where they exhibit unique efficacy. wikipedia.orglibretexts.org
They are particularly effective in the hydration of alkynes, where the mercury(II) ion activates the carbon-carbon triple bond towards nucleophilic attack. wikipedia.org While often supplanted by greener alternatives like the palladium-catalyzed Wacker process, mercury-catalyzed hydration can still be the method of choice for certain substrates. wikipedia.org Furthermore, mercury(II) compounds can be used to catalyze reactions where other acids or metals are less effective and can influence the reactivity in palladium-catalyzed processes. wikipedia.orglibretexts.org
Intermediates in Fine Chemical Synthesis
The predictable reactivity and relative stability of the carbon-mercury bond make organomercurials versatile intermediates in synthetic organic chemistry. wikipedia.orgchemeurope.comslideshare.net The C-Hg bond is stable enough to tolerate a wide range of reaction conditions, yet it can be cleaved selectively to introduce new functional groups. wikipedia.org
Facilitation of Carbon-Carbon Bond Forming Reactions
Organomercury compounds serve as precursors in several important carbon-carbon bond-forming reactions. They can undergo transmetalation with more electropositive metals and are used in a variety of coupling and insertion reactions. wikipedia.orglibretexts.org
Key reactions include:
Palladium-Catalyzed Cross-Coupling: Organomercurials can transfer their organic group to a palladium center, which then couples with an organic halide to form a new C-C bond. wikipedia.org
Carbonylation: In reactions mediated by other transition metals like nickel or palladium, carbon monoxide can be inserted into the C-Hg bond to produce ketones. wikipedia.orgthieme-connect.de
Organocopper Coupling: Cross-coupling reactions between organomercury and organocopper reagents have also been developed for C-C bond formation. acs.org
Divalent Carbon Transfer: Specific (haloalkyl)organomercury(II) compounds, known as Seyferth reagents, are used to transfer a carbene moiety to an alkene, resulting in the formation of a cyclopropane (B1198618) ring. thieme-connect.de
Table 1: Examples of Carbon-Carbon Bond Formation via Organomercury Intermediates
| Reaction Type | Reagents | Product Type | Reference(s) |
| Palladium-Catalyzed Coupling | R-Hg-X + R'-X', Pd catalyst | R-R' | wikipedia.org |
| Carbonylation | R-Hg-X + CO, Ni or Pd catalyst | R-CO-R | wikipedia.orgthieme-connect.de |
| Divalent Carbon Transfer | Ph-Hg-CX3 + Alkene | Cyclopropane | thieme-connect.de |
Utility in Functional Group Interconversions
One of the most powerful applications of organomercury compounds is in functional group interconversions, where the mercury-containing group is replaced by another atom or group. wikipedia.org The formation of Chloro(2-methoxydecyl)mercury itself is an example of the initial step in such a sequence. It is formed via the methoxymercuration of an alkene (1-decene) using a mercury(II) salt like mercuric acetate (B1210297) in methanol. libretexts.orgmasterorganicchemistry.comucla.edu This organomercury intermediate can then be transformed.
The premier example of this utility is the oxymercuration-demercuration reaction sequence. chemeurope.comwikipedia.org
Oxymercuration: An alkene reacts with a mercury(II) salt (e.g., mercuric acetate, Hg(OAc)₂) in the presence of a nucleophilic solvent (like water or an alcohol). This results in the anti-addition of the nucleophile and the mercury group across the double bond. libretexts.orgwikipedia.org The reaction follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon, and notably proceeds without carbocation rearrangements. wikipedia.orglibretexts.org
Demercuration: The resulting organomercury intermediate is treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the C-Hg bond with a C-H bond. ucla.eduwikipedia.org
Another key interconversion is halodemercuration , where treatment of the organomercurial with a halogen (e.g., Br₂ or I₂) cleaves the C-Hg bond to form a carbon-halogen bond. wikipedia.orgnih.gov
Table 2: Key Functional Group Interconversions Using Organomercury Reagents
| Reaction Name | Starting Material | Key Reagents | Intermediate | Final Product | Reference(s) |
| Oxymercuration-Demercuration | Alkene | 1. Hg(OAc)₂, H₂O2. NaBH₄ | Alkylmercuric Acetate | Alcohol | masterorganicchemistry.comwikipedia.orglibretexts.org |
| Alkoxymercuration-Demercuration | Alkene | 1. Hg(OAc)₂, R-OH2. NaBH₄ | Alkoxyalkylmercuric Acetate | Ether | masterorganicchemistry.comucla.edu |
| Halodemercuration | Organomercurial (R-Hg-X) | Halogen (e.g., Br₂) | - | Organic Halide (R-Br) | wikipedia.orgnih.gov |
| Radical Formation | Organomercurial (R-Hg-X) | NaBH₄ or Photolysis | Alkyl Radical (R•) | Various radical products | libretexts.org |
Conclusion and Outlook
Summary of Current Research Paradigms for Chloro(2-methoxydecyl)mercury and Related Compounds
The study of organomercury compounds, including this compound, is situated within a mature yet evolving field of organometallic chemistry. Current research paradigms for compounds analogous to this compound—specifically alkoxyalkylmercurials—are largely centered on their utility as synthetic intermediates and their structural chemistry. Historically, the alkoxymercuration of alkenes, the likely synthetic route to this compound, has been a cornerstone reaction in organic synthesis for the introduction of oxygen functionalities to carbon-carbon double bonds. wikipedia.org
Research in the broader field of organomercury chemistry continues to explore several key areas. One significant paradigm is the investigation of their structural and bonding properties. Organomercury compounds typically exhibit a linear C-Hg-X geometry, and researchers remain interested in the subtle intramolecular and intermolecular interactions that can influence their crystal structures and reactivity. core.ac.uk The nature of the mercury-carbon bond, while relatively stable to air and water, is a subject of ongoing theoretical and experimental study. wikipedia.org
Another active area of research involves the transmetalation reactions of organomercurials. libretexts.org Although less common now due to toxicity concerns, their ability to transfer organic groups to other metals remains a valuable tool in specific synthetic contexts. wikipedia.org Furthermore, the unique reactivity of organomercury compounds in reactions like carbene insertion and their use in the synthesis of other organometallic reagents continues to be explored. wikipedia.org
In more contemporary research, there is a growing interest in the application of organomercury compounds in materials science and as probes in biological systems, though the latter is heavily tempered by their toxicological profiles. nih.gov For instance, the unique properties of the mercury atom have been exploited in the development of materials with specific electronic or optical properties.
A hypothetical data table summarizing the type of research findings for a compound like this compound, based on related compounds, is presented below.
| Research Area | Focus of Investigation | Potential Findings for this compound and Analogs |
| Synthesis | Oxymercuration-demercuration of 1-decene (B1663960) | High-yield synthesis of 2-methoxydecanol via the organomercury intermediate. |
| Structural Analysis | X-ray crystallography | Determination of the C-Hg-Cl bond angle (expected to be near 180°) and intermolecular interactions. |
| Spectroscopy | NMR Spectroscopy (¹H, ¹³C, ¹⁹⁹Hg) | Characterization of the chemical environment of the atoms, with ¹⁹⁹Hg NMR providing insights into the electronic structure around the mercury center. |
| Reactivity | Halogenolysis | Cleavage of the C-Hg bond by halogens to yield 1-chloro-2-methoxydecane. |
Persistent Challenges in the Academic Study of this compound
The academic study of this compound and other organomercury compounds is fraught with persistent challenges, the most significant of which is their inherent toxicity. libretexts.org The high toxicity of organomercury compounds necessitates stringent safety protocols and specialized laboratory facilities, which can be a barrier to research. wikipedia.org This toxicity also limits their practical applications, leading to a decrease in funding and academic interest compared to less hazardous alternatives.
A second major challenge is the environmental persistence and bioaccumulation of organomercury compounds. nih.gov Research activities must be conducted with extreme care to prevent environmental release. The well-documented environmental and health impacts of mercury have led to a general trend of moving away from mercury-based reagents in both industry and academia, posing a challenge for the continued study of these compounds. nih.gov
From a purely chemical perspective, the characterization of organomercury compounds can present difficulties. While many are stable crystalline solids, their analysis can be complicated by the presence of the heavy mercury atom, which can interfere with certain analytical techniques. Furthermore, the lability of the mercury-carbon bond under specific conditions can complicate purification and handling. core.ac.uk
Finally, for a specific and potentially obscure compound like this compound, a significant challenge is the lack of established research and a dedicated scientific community. The focus of organomercury research has often been on more broadly applicable reagents or on compounds with unique electronic or biological properties, leaving more specialized structures understudied.
Prospective Research Directions and Interdisciplinary Opportunities in Organomercury Chemistry
Despite the challenges, several prospective research directions and interdisciplinary opportunities exist in the field of organomercury chemistry. A key area for future research lies in the development of novel synthetic methodologies that utilize the unique reactivity of organomercury compounds in a safer and more controlled manner. This could involve the use of catalytic amounts of mercury reagents or the development of solid-supported reagents to minimize handling and disposal issues.
There are also opportunities in the field of materials science. The incorporation of mercury into polymers or solid-state materials could lead to new materials with interesting conductive, optical, or sensing properties. The linear coordination preference of mercury(II) could be exploited to create highly ordered supramolecular structures. core.ac.uk
Interdisciplinary research at the interface of inorganic and biological chemistry continues to offer intriguing possibilities. While the toxicity of many organomercury compounds is a major concern, they can be used as tools to probe biological processes. For example, the high affinity of mercury for sulfur could be utilized in the design of specific probes for thiol-containing biomolecules. libretexts.org There is also potential in the development of organomercury-based sensors for the detection of specific analytes.
Furthermore, the study of organomercury compounds in the context of environmental chemistry remains crucial for understanding the fate and transport of mercury in the environment. nih.gov Research into the mechanisms of mercury methylation and demethylation by microorganisms is an active and important area with implications for environmental remediation. nih.gov
The renaissance of organomercury nucleic acid chemistry presents exciting future prospects. nih.gov The use of organomercury oligonucleotides as hybridization probes and in the field of DNA nanotechnology are areas of growing interest. nih.gov The potential for radiolabelling oligonucleotides through halodemercuration could also be expanded. nih.gov
A summary of prospective research directions is provided in the table below.
| Research Direction | Interdisciplinary Field(s) | Potential Applications/Goals |
| Green Synthesis | Organic Chemistry, Environmental Chemistry | Development of safer and more sustainable synthetic routes using organomercury reagents. |
| Advanced Materials | Materials Science, Inorganic Chemistry | Creation of novel polymers and supramolecular assemblies with unique properties. |
| Biochemical Probes | Biochemistry, Analytical Chemistry | Design of highly specific sensors and probes for biological molecules and processes. |
| Environmental Remediation | Environmental Science, Microbiology | Understanding and mitigating the environmental impact of organomercury compounds. |
| DNA Nanotechnology | Biochemistry, Nanotechnology | Utilization of organomercury-modified nucleic acids in the construction of nanoscale devices. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
